
Risperidone Pyrimidinone-N-oxide(Risperidone impurity)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Risperidone Pyrimidinone-N-oxide is a chemical compound that serves as an impurity in the synthesis of the antipsychotic drug Risperidone. It is a metabolite of Risperidone and is used as a reference standard in high-performance liquid chromatography (HPLC) during the drug development process . The compound has the molecular formula C23H27FN4O3 and a molecular weight of 426.48 g/mol .
Vorbereitungsmethoden
The synthesis of Risperidone Pyrimidinone-N-oxide involves the oxidation of Risperidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group into the pyrimidinone ring of Risperidone . The reaction typically requires careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the parent compound.
Industrial production methods for Risperidone Pyrimidinone-N-oxide are not extensively documented in the literature. the process generally involves large-scale oxidation reactions followed by purification steps such as crystallization or chromatography to isolate the desired impurity.
Analyse Chemischer Reaktionen
Risperidone Pyrimidinone-N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidinone compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidinone ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Risperidone Pyrimidinone-N-oxide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: As an impurity of Risperidone, it is important in the development and testing of antipsychotic medications to ensure the purity and safety of the final pharmaceutical product.
Industry: The compound is used in the pharmaceutical industry for the development and optimization of synthetic routes for Risperidone and its related compounds.
Wirkmechanismus
it is known that Risperidone itself exerts its effects by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . The N-oxide derivative may have similar interactions, but its specific molecular targets and pathways require further research.
Vergleich Mit ähnlichen Verbindungen
Risperidone Pyrimidinone-N-oxide can be compared with other related compounds, such as:
Paliperidone: An active metabolite of Risperidone with similar pharmacological properties.
Risperidone: The parent compound, which is a widely used antipsychotic medication.
Other Pyrimidinone Derivatives: Various pyrimidinone derivatives with different substituents and functional groups that may exhibit unique chemical and biological properties.
Risperidone Pyrimidinone-N-oxide is unique due to its specific structure as an N-oxide derivative of Risperidone, which influences its chemical reactivity and potential biological activities.
Biologische Aktivität
Risperidone Pyrimidinone-N-oxide, a notable impurity of the atypical antipsychotic drug risperidone, has garnered attention due to its potential biological activities and pharmacological implications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.
Target Receptors
Risperidone Pyrimidinone-N-oxide primarily interacts with the serotonergic 5-HT2A and dopaminergic D2 receptors in the brain. These interactions are crucial for its antipsychotic effects, as they modulate neurotransmission related to mood and cognition.
Mode of Action
The compound inhibits the activity of D2 and 5-HT2A receptors, leading to alterations in dopaminergic and serotonergic signaling pathways. This inhibition is associated with a reduction in psychotic symptoms and normalization of inflammatory responses in neuroinflammatory models.
Pharmacokinetics
Risperidone Pyrimidinone-N-oxide demonstrates complete absorption upon oral administration, achieving peak plasma concentrations within 1 to 2 hours. The compound is extensively bound in plasma (approximately 90% in humans) and is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, into active metabolites such as 9-hydroxyrisperidone .
Interaction with Biological Targets
Risperidone Pyrimidinone-N-oxide exhibits significant interactions with various enzymes and proteins. Its metabolic pathways include:
- Alicyclic Hydroxylation : Occurs at the tetrahydropyrido-pyrimidinone ring.
- Oxidative N-dealkylation : Produces acidic metabolites contributing to its pharmacological profile.
Cellular Effects
In vitro studies indicate that Risperidone Pyrimidinone-N-oxide can normalize inflammatory parameters and restore anti-inflammatory pathways, suggesting a protective role against neuroinflammation.
Neuroinflammation Model
In laboratory settings, Risperidone Pyrimidinone-N-oxide was shown to mitigate increased inflammatory markers in neuronal cells. This was evidenced by reduced levels of malondialdehyde (MDA) and other oxidative stress indicators .
Animal Studies
Animal models have demonstrated that varying dosages of Risperidone Pyrimidinone-N-oxide influence metabolic side effects. Notably, both risperidone and its active metabolite paliperidone exhibited dose-dependent metabolic effects, highlighting the importance of dosage in therapeutic outcomes .
Research Findings Summary
Parameter | Findings |
---|---|
Target Receptors | 5-HT2A and D2 receptors |
Absorption | Complete absorption; peak plasma levels at 1-2 hours |
Plasma Protein Binding | ~90% in human plasma |
Metabolism | Primarily by CYP2D6; produces 9-hydroxyrisperidone |
Inflammatory Effects | Normalizes inflammatory markers; restores anti-inflammatory pathways |
Dosage Effects | Dose-dependent metabolic side effects observed in animal models |
Q & A
Q. Basic: What analytical techniques are recommended for identifying and quantifying Risperidone Pyrimidinone-N-oxide in active pharmaceutical ingredients (APIs)?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection due to its high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential, particularly for distinguishing between cis- and trans-N-oxide isomers . High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is suitable for routine quantification, provided system suitability criteria (e.g., resolution ≥2.8 between critical pairs, tailing factor ≤1.5) are validated using reference standards .
Q. Advanced: How do synthetic reaction conditions influence the formation of Risperidone Pyrimidinone-N-oxide during API synthesis?
Methodological Answer:
The impurity arises primarily from oxidative degradation of the piperidine ring in risperidone. Factors include:
- Oxidizing agents : Use of peroxides or metal catalysts (e.g., Fe³⁺) accelerates N-oxidation.
- pH : Alkaline conditions favor deprotonation of the piperidine nitrogen, increasing susceptibility to oxidation.
- Temperature : Elevated temperatures (>50°C) promote side reactions.
Controlled synthesis under inert atmospheres (e.g., nitrogen) and substitution of oxidizing reagents with milder alternatives (e.g., enzymatic catalysts) can minimize formation . Kinetic studies using design of experiments (DoE) can model impurity formation pathways .
Q. Basic: What parameters are critical when validating an HPLC method for quantifying Risperidone Pyrimidinone-N-oxide?
Methodological Answer:
Key validation parameters per ICH guidelines include:
- Specificity : Resolve the impurity from risperidone and other structurally similar degradants (e.g., 9-hydroxyrisperidone) using a C18 column and gradient elution (acetonitrile/phosphate buffer, pH 3.0) .
- Linearity : Establish over 50–150% of the target concentration (R² ≥0.995).
- Accuracy : Spike recovery studies (98–102%) in API matrices.
- Precision : ≤2% RSD for repeatability and intermediate precision.
- Detection Limit (LOD) : ≤0.05% w/w using signal-to-noise ratio (S/N ≥3) .
Q. Advanced: What challenges arise in quantifying trace levels (≤0.1%) of Risperidone Pyrimidinone-N-oxide, and how can they be mitigated?
Methodological Answer:
Challenges include:
- Matrix interference : Co-elution with excipients or degradation products. Use orthogonal techniques (e.g., LC-MS/MS with selective ion monitoring) to enhance specificity .
- Low sensitivity : Employ pre-concentration techniques (e.g., solid-phase extraction) or derivatization to enhance detectability.
- Isomer differentiation : Optimize chromatographic conditions (e.g., chiral columns or ion-pair reagents) to separate cis- and trans-N-oxide forms . Advanced chemometric tools (e.g., multivariate curve resolution) can deconvolute overlapping peaks .
Q. Advanced: How do formulation excipients and processing parameters affect the stability of Risperidone Pyrimidinone-N-oxide in solid dosage forms?
Methodological Answer:
Excipients with hygroscopic properties (e.g., mannitol) or alkaline pH modifiers (e.g., magnesium stearate) can accelerate oxidative degradation. Stability studies should:
- Use accelerated stability testing (40°C/75% RH) to monitor impurity levels over time.
- Apply quality by design (QbD) principles : Box-Behnken designs can model interactions between excipient composition, compression force, and storage conditions to predict impurity growth .
- Employ FTIR spectroscopy to detect excipient-impurity interactions (e.g., hydrogen bonding with superdisintegrants) that may stabilize or destabilize the N-oxide .
Q. Basic: What reference standards and system suitability mixtures are required for regulatory compliance in impurity analysis?
Methodological Answer:
The USP mandates the use of:
- Risperidone System Suitability Mixture RS : Contains Risperidone Pyrimidinone-N-oxide, Z-oxime, and 9-hydroxyrisperidone for verifying resolution and retention time reproducibility .
- EP Impurity B (CAS 132961-05-8) : A certified reference standard for quantification, with purity ≥98% .
Chromatographic methods must demonstrate resolution ≥2.8 between critical pairs and ≤2% RSD for peak area reproducibility .
Q. Advanced: How can forced degradation studies elucidate the degradation pathways of Risperidone Pyrimidinone-N-oxide?
Methodological Answer:
Subject the impurity to:
- Oxidative stress : 3% H₂O₂ at 60°C for 24 hours to identify secondary oxidation products.
- Photolytic stress : Exposure to UV light (ICH Q1B) to detect photodegradants.
- Hydrolytic stress : Acidic (0.1M HCl) and alkaline (0.1M NaOH) conditions at 70°C.
Analyze degradants using high-resolution mass spectrometry (HRMS) and tandem MS/MS to propose fragmentation pathways. Compare with known risperidone degradants (e.g., 7-hydroxyrisperidone) to map cross-reactivity .
Eigenschaften
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKWCIHWLGWLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.